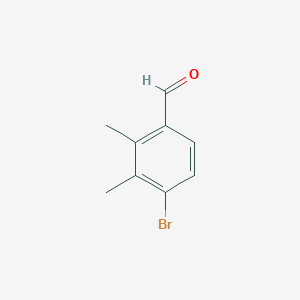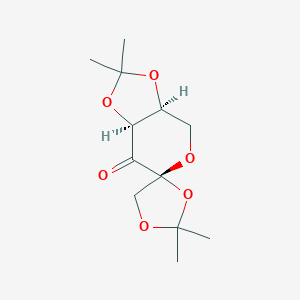
L-エナンチオマー
概要
説明
The term “L-enantiomer” refers to one of a pair of enantiomers, which are molecules that are non-superimposable mirror images of each other. Enantiomers are a type of stereoisomer, meaning they have the same molecular formula and connectivity of atoms but differ in their spatial arrangement.
科学的研究の応用
L-enantiomers have a wide range of applications in scientific research, including:
Chemistry: Used as chiral building blocks in the synthesis of complex molecules.
Biology: Studied for their role in biological processes and interactions with biomolecules.
Medicine: Used in the development of pharmaceuticals, as many drugs are chiral and their efficacy can depend on the specific enantiomer.
Industry: Employed in the production of agrochemicals, flavors, and fragrances.
作用機序
Target of Action
The L-enantiomer of a compound interacts with specific targets in the body. For instance, the L-enantiomer of leucine, when acetylated to form N-acetyl-L-leucine, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters play a crucial role in the absorption and distribution of the compound .
Mode of Action
The L-enantiomer interacts with its targets, leading to changes in cellular processes. For example, N-acetyl-L-leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This interaction results in changes in the cell’s metabolic activity .
Biochemical Pathways
The L-enantiomer affects various biochemical pathways. For instance, the L-enantiomer of glycerol 3-phosphate is formed by sn-glycerol 3-phosphate dehydrogenase-catalyzed reduction of dihydroxyacetone phosphate . This process impacts the metabolic pathways involving glycerol 3-phosphate .
Pharmacokinetics
The pharmacokinetics of the L-enantiomer involves its absorption, distribution, metabolism, and excretion (ADME). For example, N-acetyl-L-leucine shows differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer . The elimination half-life of levomethamphetamine, an L-enantiomer, is between 13.3 and 15 hours .
Result of Action
The action of the L-enantiomer leads to molecular and cellular effects. For instance, the L-enantiomer of leucine, when acetylated, switches its uptake into cells, affecting the cell’s metabolic processes . This can have profound effects on the cell’s function and overall health .
Action Environment
The action, efficacy, and stability of the L-enantiomer can be influenced by environmental factors. For instance, the uptake and metabolism of N-acetyl-L-leucine can be affected by the presence of other compounds, such as the D-enantiomer . Understanding these influences is crucial for optimizing the use of L-enantiomers in therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of L-enantiomers often involves the use of chiral catalysts or chiral auxiliaries to induce asymmetry in the molecule. One common method is the resolution of racemic mixtures, which are 50:50 mixtures of enantiomers. This can be achieved through various techniques such as:
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated due to their different physical properties.
Chromatographic Methods: Using chiral stationary phases in chromatography to separate enantiomers based on their differential interactions with the stationary phase.
Industrial Production Methods
In industrial settings, the production of L-enantiomers can involve large-scale chiral synthesis or biocatalysis. Enzymes such as lipases and oxidases are often employed to achieve high enantioselectivity in the synthesis of L-enantiomers .
化学反応の分析
Types of Reactions
L-enantiomers can undergo various types of chemical reactions, including:
Oxidation: The introduction of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: The addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The products formed from these reactions depend on the specific functional groups present in the L-enantiomer. For example, oxidation of an alcohol group can yield a ketone or aldehyde, while reduction of a ketone can yield an alcohol .
類似化合物との比較
L-enantiomers can be compared with their D-enantiomer counterparts, which rotate plane-polarized light clockwise (dextrorotation). While L- and D-enantiomers have identical physical properties, they can have very different biological activities. For example:
L-tartaric acid: and D-tartaric acid : Both have the same chemical formula but different optical activities and biological effects.
L-carvone: and D-carvone : L-carvone has a minty smell, while D-carvone smells like caraway.
Similar Compounds
D-enantiomers: The mirror image counterparts of L-enantiomers.
Diastereomers: Stereoisomers that are not mirror images of each other.
Meso compounds: Molecules with multiple chiral centers that are superimposable on their mirror images due to an internal plane of symmetry.
特性
IUPAC Name |
(3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-YVZVNANGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464464 | |
| Record name | L-enantiomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198965-05-8 | |
| Record name | L-enantiomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198965-05-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the pharmacokinetic properties of L-enantiomers differ from their D-enantiomer counterparts?
A1: Research has shown that L-enantiomers can exhibit significantly different pharmacokinetic profiles compared to their D-enantiomer counterparts. For instance, L-nateglinide demonstrated higher total clearance (CL(tot)) and volume of distribution (Vd) compared to its D-enantiomer, particularly in a diabetic model using Goto-Kakizaki rats []. Similarly, the oral absorption of L-aminopterin was found to be 6 to 12-fold higher than D-aminopterin in dogs, indicating stereoselective absorption [].
Q2: Is there evidence of stereoselective metabolism of racemic drugs in vivo?
A2: Yes, studies have demonstrated stereoselective metabolism of racemic drugs. For example, after administering racemic ethylamphetamine to rats, the urinary excretion rate of D-ethylamphetamine was significantly higher than that of L-ethylamphetamine, suggesting preferential metabolism of the L-enantiomer [].
Q3: Can you provide an example where the L-enantiomer of a drug exhibits a more desirable pharmacological profile than the racemate?
A3: In studies on the antiseizure activity of fenfluramine and norfenfluramine in mice, L-norfenfluramine demonstrated significantly higher potency in the audiogenic seizure model compared to the racemic D,L-fenfluramine and L-fenfluramine []. This finding suggests L-norfenfluramine could be a promising candidate for further development as an antiseizure medication.
Q4: Are there cases where L-enantiomers are preferentially absorbed compared to their D-enantiomers?
A4: Yes, the research provides examples of preferential absorption of L-enantiomers. In a study using dogs and humans, the absorption of L-aminopterin was significantly higher than D-aminopterin, suggesting a stereoselective absorption mechanism [].
Q5: How does the chirality of a molecule impact its interaction with biological targets?
A5: Chirality plays a crucial role in a molecule's interaction with biological targets. Biological systems are inherently chiral, and enzymes or receptors often exhibit stereospecificity, meaning they preferentially interact with one enantiomer over the other. For instance, adenosine deaminase showed strict enantioselectivity, favoring the natural β-D-ddA and β-D-d4A as substrates over their corresponding L-enantiomers [].
Q6: Can modifying the structure of an L-enantiomer alter its activity or potency?
A6: Yes, structural modifications can significantly impact the activity and potency of L-enantiomers. Research on D- and L-2',3'-dideoxy-2',3'-endo-methylene nucleosides as potential antiviral agents revealed that the D-adenine derivative acted as a good substrate for adenosine deaminase, while the L-enantiomer showed poor substrate activity [].
Q7: Can D-amino acids be converted into their L-enantiomers in biological systems?
A7: Yes, there is evidence of chiral inversion occurring in vivo. Studies using stable isotope-labeled D-leucine in rats demonstrated that approximately 30% of the administered D-isomer was converted into L-leucine, highlighting the presence of metabolic pathways capable of chiral inversion [].
Q8: What are the potential implications of chiral inversion for drug development?
A8: Chiral inversion can have significant implications for drug development, particularly when considering the different pharmacological profiles of enantiomers. The conversion of a less active or even inactive enantiomer into its active counterpart could lead to unexpected pharmacological effects or alter the overall drug efficacy and safety profile.
Q9: What are some applications of chiral separation techniques in pharmaceutical analysis?
A9: Chiral separation techniques are crucial in pharmaceutical analysis for determining enantiomeric purity, studying drug metabolism, and evaluating the pharmacokinetic profiles of individual enantiomers. For example, a chiral high-performance liquid chromatography (HPLC) method was developed to separate and determine the L-enantiomer impurity in valaciclovir hydrochloride [].
Q10: What analytical techniques are commonly employed for the separation and quantification of enantiomers?
A10: Common analytical techniques for enantiomeric separation and quantification include:
- Chiral HPLC: This method uses chiral stationary phases to separate enantiomers based on their differential interactions with the stationary phase. [, ]
- Gas chromatography-mass spectrometry (GC-MS): This technique is particularly useful for volatile compounds and often involves derivatization with chiral reagents to enable enantiomeric separation. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


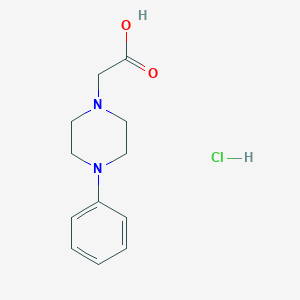
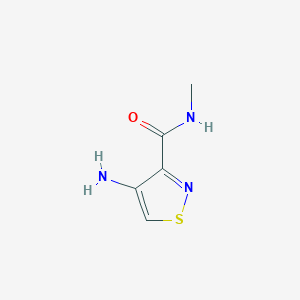
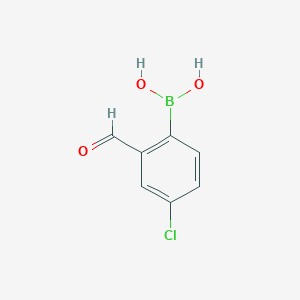
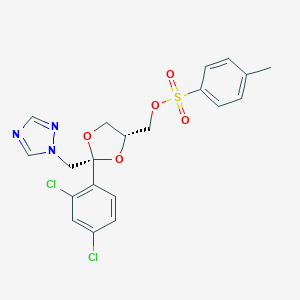
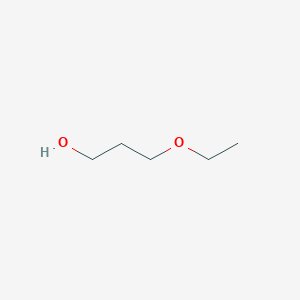
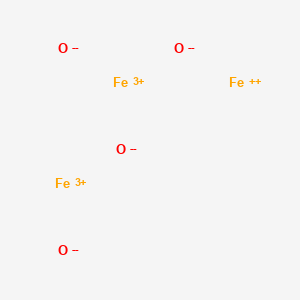
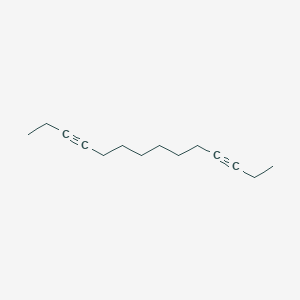
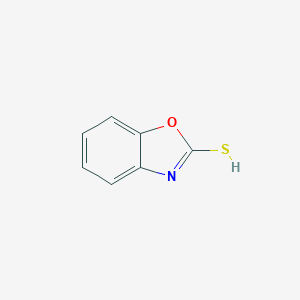
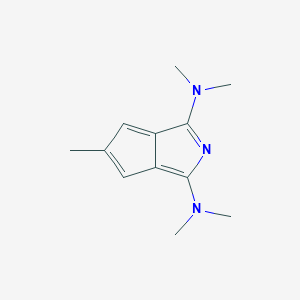
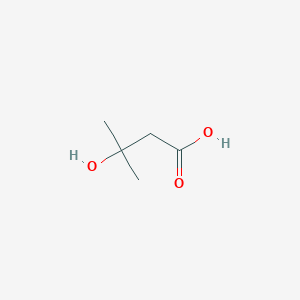
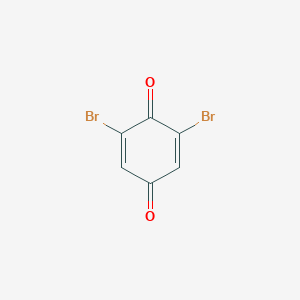
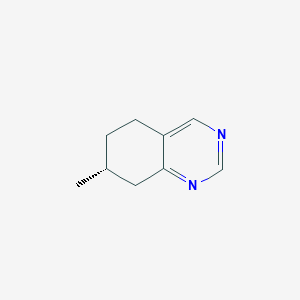
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
